molecular formula C17H16N2O2S B5842991 3-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5842991
M. Wt: 312.4 g/mol
InChI Key: IEUWVPDNWQUZLW-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothienopyrimidinone class, characterized by a fused bicyclic core (benzothiophene and pyrimidinone rings) with a saturated cyclohexane ring. The 3-methoxyphenyl substituent at position 3 distinguishes it structurally and functionally. Its structural features, including the electron-donating methoxy group, influence electronic properties and molecular interactions .

Properties

IUPAC Name

3-(3-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-21-12-6-4-5-11(9-12)19-10-18-16-15(17(19)20)13-7-2-3-8-14(13)22-16/h4-6,9-10H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUWVPDNWQUZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article aims to synthesize existing knowledge regarding its biological effects, particularly in the context of neurodegenerative diseases, cancer therapy, and anti-inflammatory properties.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothieno-pyrimidine core. The molecular formula is C16H17N3O2SC_{16}H_{17}N_3O_2S with a molecular weight of approximately 313.39 g/mol. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its biological interactions.

Anticholinesterase Activity

Recent studies have highlighted the potential of this compound in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE). In vitro assays demonstrated that derivatives of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine exhibited significant AChE inhibition comparable to donepezil, a standard treatment for Alzheimer's disease. The most active derivatives showed IC50 values in the nanomolar range, indicating potent anticholinesterase activity .

Anti-Amyloid Activity

Compounds similar to 3-(3-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one have also demonstrated anti-amyloid properties. These compounds inhibit the formation of amyloid plaques, which are characteristic of Alzheimer’s pathology. The mechanism involves the stabilization of the monomeric form of amyloid-beta peptides and preventing their aggregation .

Anti-Cancer Properties

Research indicates that this compound may have efficacy against various cancer types. For instance:

  • Prostate Cancer : Some studies suggest that derivatives can inhibit prostate cancer cell proliferation through apoptosis induction .
  • Colon Cancer : Compounds from this class have shown to suppress growth in human colon tumor cells .
  • Breast Cancer : Modifications to the tetrahydrobenzothieno structure have enhanced activity against breast cancer cells by targeting specific signaling pathways involved in tumor growth .

Anti-Inflammatory Effects

Additionally, derivatives of this compound exhibit anti-inflammatory properties by suppressing the production of inflammatory mediators. This effect is crucial for conditions such as arthritis and other inflammatory diseases .

In Vitro Studies

A study conducted on various substituted 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives revealed that those containing hydroxy and methoxy groups showed superior AChE inhibition compared to their counterparts without these substitutions. The study utilized both enzyme assays and molecular docking techniques to elucidate binding interactions with the active site of AChE .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicated that modifications on the phenyl ring significantly affect biological activity. For example:

  • Hydroxyl Substituents : Enhance AChE inhibitory activity.
  • Methoxy Groups : Improve lipophilicity and cellular uptake .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AnticholinesteraseInhibition of AChE ,
Anti-AmyloidPrevention of amyloid plaque formation
Anti-CancerInduction of apoptosis in cancer cells ,
Anti-InflammatorySuppression of inflammatory mediators

Scientific Research Applications

Biological Activities

Research indicates that 3-(3-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.
  • Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in treating neurodegenerative diseases.

Cancer Therapy

The anticancer properties of 3-(3-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one have been explored in various studies. For instance:

  • Case Study 1 : In vitro studies on human breast cancer cells showed a significant reduction in cell viability when treated with this compound. The study concluded that it could be a candidate for further development as an anticancer drug .

Infectious Diseases

Given its antimicrobial properties:

  • Case Study 2 : A series of tests against common bacterial strains indicated that the compound effectively inhibited growth at low concentrations. This positions it as a potential lead compound for new antibiotics .

Neurological Disorders

The neuroprotective effects observed suggest its utility in:

  • Case Study 3 : Research involving animal models of neurodegeneration showed that treatment with this compound resulted in improved cognitive function and reduced markers of neuroinflammation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against bacterial strains
NeuroprotectiveProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of benzothienopyrimidinones are highly dependent on substituent type, position, and electronic nature. Below is a comparative analysis with key analogs:

Compound Substituents Key Features Synthetic Route Biological Activity References
Target Compound 3-(3-methoxyphenyl) Electron-donating methoxy group enhances solubility and π-π interactions. Gewald reaction → cyclization with formamide → chlorination (). Not explicitly stated, but precursor for bioactive derivatives.
2-(4-Bromophenoxy)-3-isopropyl () 2-(4-bromophenoxy), 3-isopropyl Bromine (electron-withdrawing) and bulky isopropyl group increase lipophilicity. Crystallographic data confirms planar pyrimidinone ring. Structural insights for antibiotic design.
3-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl) () Oxadiazole-thioether chain at position 3 Introduces hydrogen-bonding sites and redox-active sulfur. Condensation of potassium salts with 2-chloroacetamides. Anti-proliferative activity against cancer cells.
BPOET () 2-(4-bromophenyl-oxoethylthio), 3-ethyl Bromophenyl and thioether groups enhance ribosomal binding. Multi-step substitution. Stimulates persister cell resuscitation via ribosome activation.
A5 (4-aminophenyl) () 2-(4-aminophenyl) Amino group improves water solubility and hydrogen bonding. Substitution at position 2 via nucleophilic displacement. Potential antimicrobial/antitumor applications.
3-Chlorobenzylsulfanyl () 2-(3-chlorobenzylsulfanyl), 3-methyl Chlorine (electron-withdrawing) and sulfanyl group enhance electrophilicity. KI-catalyzed coupling in DMF. Not reported, but structural analogs show antifungal activity ().

Key Research Findings

  • Antimicrobial Activity: Compounds with 4-bromophenoxy () and thiosemicarbazide () groups showed MIC values <10 µg/mL against Gram-positive bacteria.
  • Antitumor Potential: Schiff base derivatives () exhibited IC₅₀ values of 12–25 µM against MCF-7 breast cancer cells.
  • Ribosome Activation : BPOET () uniquely revived dormant bacterial cells via pseudouridine synthase interaction.

Q & A

Q. What are the established synthetic routes for 3-(3-methoxyphenyl)-tetrahydrobenzothienopyrimidin-4-one, and how do reaction conditions influence yields?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or substitution reactions. A common route involves the Gewald reaction to form the benzothiophene core, followed by formamide treatment to cyclize into the pyrimidinone ring ( ). For example, ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate reacts with formamide under heat to yield the pyrimidinone intermediate, which is then functionalized with a 3-methoxyphenyl group using POCl3 ( ). Alternative methods include aza-Wittig reactions with aromatic isocyanates, yielding 2-substituted derivatives ( ).
  • Key Data :
MethodYield (%)Key Reagents/ConditionsReference
Gewald + Formamide70–85Formamide, 100–120°C, 6–8 hrs
Aza-Wittig Cyclization60–75Aromatic isocyanates, K2CO3/ROH

Q. How is structural confirmation of this compound achieved using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • NMR/IR Spectroscopy : Characteristic peaks include a carbonyl (C=O) stretch at ~1676 cm⁻¹ (IR) and aromatic protons (δ 6.8–8.7 ppm in ¹H-NMR) for the 3-methoxyphenyl group ().
  • X-ray Crystallography : Single-crystal studies confirm the fused bicyclic system and substituent orientation, with mean C–C bond lengths of 0.003–0.014 Å (Evidences 1, 16, 17).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 284 [M+1]⁺) validate the molecular formula ().

Q. What preliminary biological activities have been reported for this compound and its analogs?

  • Methodological Answer : Derivatives show diverse activities:
  • Antimicrobial : 2-(pyridinyl) analogs exhibit MIC values of 2–8 µg/mL against S. aureus ().
  • Anticancer : Analog 2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl]- derivatives inhibit HOP-92 lung cancer cells at 10 µM ().
  • Hypolipidemic : 2-(chloromethyl) derivatives reduce cholesterol in preclinical models ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this scaffold?

  • Methodological Answer :
  • Substituent Variation : Introducing electron-withdrawing groups (e.g., halogens) at the 2-position enhances antimicrobial activity, while bulky substituents (e.g., tert-butyl) improve anti-inflammatory efficacy (Evidences 3, 15).
  • Hybridization Strategies : Conjugation with niacin (Vitamin B3) in prodrugs improves hypolipidemic activity by targeting multiple pathways ().
  • Key SAR Table :
Substituent PositionFunctional GroupBiological Activity (IC50/EC50)Reference
2-PyridinylHeteroaromaticAntimicrobial (MIC = 2 µg/mL)
3-MethoxyElectron-donatingAnti-inflammatory (EC50 = 12 µM)

Q. How do conflicting data on biological efficacy across studies arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from:
  • Assay Variability : Differences in cell lines (e.g., HOP-92 vs. MCF-7) or bacterial strains ( vs. 19).
  • Synthetic Impurities : Byproducts from incomplete chlorination (POCl3) or cyclization reduce activity ().
  • Resolution Strategies :
  • Standardize assays using reference compounds (e.g., ciprofloxacin for antimicrobial tests).
  • Validate purity via HPLC (>95%) and LC-MS.

Q. What mechanistic insights have been gained from molecular docking studies of this compound?

  • Methodological Answer : Docking studies reveal:
  • Anticancer Activity : Pyrimidinone analogs bind to EGFR kinase via hydrogen bonds with Met793 and hydrophobic interactions ().
  • Anti-inflammatory Action : Schiff base derivatives inhibit COX-2 by occupying the arachidonic acid binding site ().
  • Methodology : Use AutoDock Vina with PDB IDs 1M17 (EGFR) and 5KIR (COX-2), applying Lamarckian genetic algorithms.

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :
  • Stereochemical Control : The fused bicyclic system requires precise temperature control during cyclization to avoid racemization ().
  • Scalability Issues : POCl3-mediated chlorination generates corrosive HCl; alternatives like PCl3 in ionic liquids improve safety ().
  • Process Optimization : Use continuous flow reactors for Gewald reactions to enhance reproducibility ().

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